molecular formula Sb2O5<br>O5Sb2 B072755 Antimony pentoxide CAS No. 1314-60-9

Antimony pentoxide

Cat. No.: B072755
CAS No.: 1314-60-9
M. Wt: 323.52 g/mol
InChI Key: LJCFOYOSGPHIOO-UHFFFAOYSA-N
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Description

Antimony pentoxide, with the chemical formula

Sb2O5\text{Sb}_2\text{O}_5Sb2​O5​

, is a compound consisting of antimony and oxygen. It contains antimony in the +5 oxidation state and appears as a yellow, powdery solid. This compound is known for its use in various industrial applications, particularly as a flame retardant and a catalyst.

Synthetic Routes and Reaction Conditions:

    One common method involves the hydrolysis of antimony pentachloride (

    Hydrolysis of Antimony Pentachloride: SbCl5\text{SbCl}_5SbCl5​

    ) in water, resulting in the formation of hydrated this compound. Another method is the oxidation of antimony trioxide (

    Oxidation of Antimony Trioxide: Sb2O3\text{Sb}_2\text{O}_3Sb2​O3​

    ) using nitric acid (

    HNO3\text{HNO}_3HNO3​

    ), which produces this compound.

Industrial Production Methods:

    Hydrolysis Process: In industrial settings, antimony pentachloride is hydrolyzed under controlled conditions to produce high-purity this compound.

    Oxidation Process: Large-scale production often involves the oxidation of antimony trioxide with concentrated nitric acid, followed by purification steps to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, although it is already in a high oxidation state.

    Reduction: It can be reduced to lower oxidation states of antimony, such as antimony trioxide.

    Substitution: In some reactions, this compound can participate in substitution reactions where oxygen atoms are replaced by other ligands.

Common Reagents and Conditions:

    Common reducing agents include hydrogen gas (

    Reducing Agents: H2\text{H}_2H2​

    ) and carbon monoxide (

    CO\text{CO}CO

    ).

    Oxidizing Agents: Strong oxidizing agents like nitric acid are used in its preparation.

    Reaction Conditions: These reactions typically require controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed:

    Reduction of this compound can yield antimony trioxide (

    Reduction Products: Sb2O3\text{Sb}_2\text{O}_3Sb2​O3​

    ) or elemental antimony.

    Oxidation Products: Further oxidation is less common but can lead to complex antimony oxides.

Scientific Research Applications

Antimony pentoxide has a wide range of applications in scientific research and industry:

    Flame Retardants: It is extensively used as a flame retardant in plastics, textiles, and coatings due to its ability to inhibit combustion.

    Catalysts: It serves as a catalyst in various chemical reactions, including polymerization and oxidation processes.

    Ion Exchange Resins: this compound is used in ion exchange resins for selective retention of cations in acidic solutions.

    Glass and Ceramics: It is employed in the production of specialty glasses and ceramics, enhancing their properties.

Flame Retardant Mechanism:

    Physical Barrier: this compound forms a protective layer on the material’s surface, preventing oxygen from reaching the underlying material and thus inhibiting combustion.

    Chemical Interaction: It interacts with halogenated flame retardants to form antimony halides, which are effective in quenching free radicals generated during combustion.

Catalytic Mechanism:

    Active Sites: The compound provides active sites for catalytic reactions, facilitating the conversion of reactants to products.

    Pathways Involved: It participates in redox reactions, where it alternates between different oxidation states to drive the reaction forward.

Comparison with Similar Compounds

  • Antimony Trioxide (

    Sb2O3\text{Sb}_2\text{O}_3Sb2​O3​

    ):
    A lower oxidation state of antimony, used similarly as a flame retardant but with different properties.
  • Bismuth Pentoxide (

    Bi2O5\text{Bi}_2\text{O}_5Bi2​O5​

    ):
    Another pentoxide with similar applications but different chemical behavior.
  • Arsenic Pentoxide (

    As2O5\text{As}_2\text{O}_5As2​O5​

    ):
    Chemically similar but more toxic, used in limited applications.

Uniqueness of Antimony Pentoxide:

  • Higher Oxidation State: The +5 oxidation state of antimony in this compound provides unique reactivity compared to its lower oxides.
  • Versatility: Its ability to act as both a flame retardant and a catalyst makes it highly versatile in industrial applications.
  • Safety Profile: Compared to arsenic pentoxide, this compound is less toxic, making it safer for use in various applications.

This compound is a compound of significant industrial and scientific importance, offering unique properties and versatility in its applications. Its role as a flame retardant and catalyst, along with its relatively safer profile, makes it a valuable material in various fields.

Properties

IUPAC Name

(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane
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InChI

InChI=1S/5O.2Sb
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InChI Key

LJCFOYOSGPHIOO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Sb](=O)O[Sb](=O)=O
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Molecular Formula

Sb2O5, O5Sb2
Record name antimony(V) oxide
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DSSTOX Substance ID

DTXSID6050467
Record name Antimony pentoxide
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Molecular Weight

323.52 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index]
Record name Antimony oxide (Sb2O5)
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CAS No.

1314-60-9
Record name Antimony pentoxide
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Record name Antimony pentoxide
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Record name Diantimony pentoxide
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Synthesis routes and methods I

Procedure details

600 g of water was added to 600 g of the diantimony pentoxide sol (specific gravity: 1.198, Sb2O5 concentration: 18.4 wt %) prepared in Preparation Example 1 for dilution. Then, an aqueous indium nitrate solution having 121.1 g of indium nitrate (In(NO3)3.3H2O, In2O3 content: 39.1 wt %, guaranteed reagent, manufactured by Mitsuwa Kagaku Yakuhin K. K.) dissolved in 100 g of water, was added thereto with stirring at room temperature. Then, the mixture was heated at 90° C. for 9 hours to obtain a mixed slurry of indium hydroxide and diantimony pentoxide. This slurry had an In2O3 concentration of 3.3 wt %, a Sb2O5 concentration of 7.8 wt % and an In2O3 /Sb2O5 molar ratio of 0.5.
Quantity
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Synthesis routes and methods II

Procedure details

334 g of water was added to 600 g of the diantimony pentoxide sol (specific gravity: 1.198, Sb2O5 concentration: 18.4 wt %) prepared in Preparation Example 1 for dilution. Then, an aqueous indium nitrate solution having 230.1 g of indium nitrate (In(NO3)3.3H2O, In2O3 content: 39.1 wt %, guaranteed reagent, manufactured by Mitsuwa Kagaku Yakuhin K. K.) dissolved in 280 g of water, was added thereto with stirring at room temperature. Then, the mixture was heated to 90° C. and maintained at that temperature for 10 hours. Then, 219.0 g of 28% aqueous ammonia (guaranteed reagent) was added to adjust the pH of the slurry to 7.06, to obtain a mixed slurry of indium hydroxide and diantimony pentoxide. This slurry had an In2O3 concentration of 6.23 wt %, a Sb2O5 concentration of 7.64 wt % and an In2O3 /Sb2O5 molar ratio of 0.95. This slurry was subjected to filtration under suction and then washed with water using 9000 g of pure water, to obtain a wet cake. This wet cake was evaporated to dryness at 150° C. by a hot air drier to obtain 234.6 g of a dried product. This dried product was pulverized by a mortar to obtain a powder. The powder was put into an aluminum crucible and calcined in an electric furnace at 720° C. for 4 hours and further calcined at 740° C. for 10 hours to obtain 191.7 g of a powder. This powder was bluish gray and as a result of the X-ray diffraction, found to correspond to the diffraction peaks of indium antimonate (InSbO4) of ASTM. This powder was pulverized by a Jet·O·Mizer to obtain a fine powder having an average particle diameter of 0.9 μm as measured by a centrifugal sedimentation particle size distribution measurement. Further, this powder had a specific surface area of 33.5 m2 /g as measured by a BET method and a particle diameter of 26.0 nm as calculated from the specific surface area. Further, from the transmission electron microscopic observation, the powder was found to be a colloidal particle of substantially spherical shape with a primary particle diameter of from 15 to 50 nm. This powder was press-molded under a pressure of 100 kg/cm2, and the press-molded product showed an electro-conductivity with a specific resistance of 8.0 Ωcm.
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600 g
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334 g
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